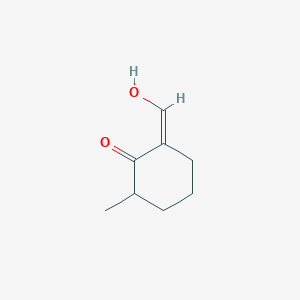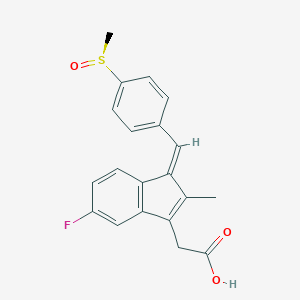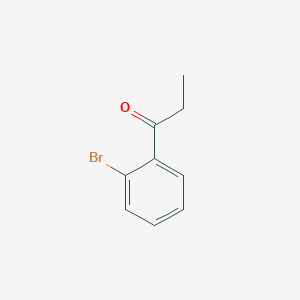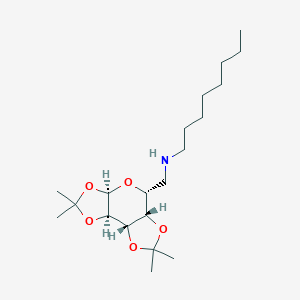![molecular formula C18H54N3NdSi6 B130288 Tris[bis(trimethylsilyl)amino] neodymium(III) CAS No. 148274-47-9](/img/structure/B130288.png)
Tris[bis(trimethylsilyl)amino] neodymium(III)
説明
Synergistic Solvent Extraction Analysis
The study presented in paper explores the synergistic solvent extraction of Neodymium(III) using a combination of triisooctylamine and bis(2,4,4-trimethylpentyl) monothiophosphinic acid. The research demonstrates a significant synergistic effect when these two extractants are used together, enhancing the extraction of Neodymium(III) from chloride solutions. The study provides detailed thermodynamic parameters, confirming the endothermic nature of the extraction process and suggesting the formation of a complex with the formula NdClX2.2 R3N.
Molecular Structure Analysis
In paper , the synthesis and crystal structure of a neodymium(III) complex with O,O'-diisopropyl dithiophosphato ligands are described. The neodymium(III) atom is octa-coordinated within a dodecahedron geometry, and the complex exhibits a monoclinic crystal system. This paper provides insights into the coordination environment of neodymium(III) in a solid-state complex.
Synthesis and Structural Characterization of Neodymium(III) Complexes
Paper discusses the synthesis of neodymium(III) complexes with a heptadentate ligand. The study includes the preparation methods and characterization of these complexes, which are coordinated by four nitrogen atoms and three oxygen atoms. The molecular structures were determined using X-ray structural analysis, offering valuable information on the coordination chemistry of neodymium(III).
Gaseous Molecular Structure Analysis
The molecular structure of a gaseous tris(bis(trimethylsilyl)amido)scandium complex is analyzed in paper . Although this paper focuses on scandium, it provides relevant information for understanding the structural aspects of similar neodymium(III) complexes. The study reveals a planar ScN3 skeleton and discusses the twisting of the ligands, which could be comparable to the behavior of neodymium(III) amides in the gas phase.
Lanthanide Complexes Analysis
Paper investigates the reaction of neodymium chloride with the potassium salt of tert-butylcyclopentadiene to form tris(tert-butylcyclopentadienyl)neodymium. The thermal behavior of these complexes suggests their potential use as precursors for chemical vapor deposition techniques. This study contributes to the understanding of the physical properties and potential applications of neodymium(III) complexes.
科学的研究の応用
Electronic Structures and Molecular Orbital Schemes
Tris[bis(trimethylsilyl)methyl]neodymium(III) has been crucial in studying the electronic structures of organometallic complexes, specifically in parametric analysis. The analysis involves measuring σ and π absorption spectra, deriving crystal field splitting patterns, and simulating parameters of phenomenological Hamiltonians. This process allows for the estimation of crystal field strength and the setup of experimentally-based non-relativistic and relativistic molecular orbital schemes in the f-range (Guttenberger et al., 2003).
Enhancing Emission Efficiency
Tris[bis(trimethylsilyl)methyl]neodymium(III) has been synthesized and studied for its enhanced emission in liquid systems. This enhanced emission is significant, especially in DMSO-d6 (deuterated dimethyl sulfoxide), attributing to symmetrical rigid coordination structures that are formed. These structures consist of inner-coordinating DMSO molecules and weakly coordinating β-diketonato ligands, which are crucial in improving emission efficiency (Hasegawa et al., 1996; Hasegawa et al., 1998).
Catalytic Applications
The compound has been used to catalyze the aminomethylation reaction of ortho-pyridyl C-H bonds, indicating its potential in facilitating complex chemical transformations. This catalytic activity, especially in the presence of secondary amines, demonstrates the compound's versatility and efficiency in organic synthesis (Nagae et al., 2015).
Crystal Field Splitting Pattern Analysis
The absorption spectra analysis of heteroallylic tris(N,N′-bis(trimethylsilyl)-4-methoxybenzamidinato)neodymium(III) derives a truncated crystal field (CF) splitting pattern. This is critical for understanding the electron structures of complexes and allows the construction of experimentally-based molecular orbital schemes in the f-range (Amberger et al., 1998).
Coordination Structures Investigation
The coordination structures of neodymium(III) complexes with β-diketones have been investigated, correlating with emission efficiency. Understanding these coordination structures is essential for applications in fields such as telecommunications, where luminescent materials are of high value (Hasegawa et al., 1998).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
bis(trimethylsilyl)azanide;neodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Nd/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKIKGQVWYVALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54N3NdSi6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402839 | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[N,N-bis(trimethylsilyl)amide]neodymium (III) | |
CAS RN |
148274-47-9 | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















